molecular formula C13H13N2NaO3S2 B2458157 Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate CAS No. 2229531-20-6

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate

Cat. No.: B2458157
CAS No.: 2229531-20-6
M. Wt: 332.37
InChI Key: SPQXWDAOJWRONO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors .

Comparison with Similar Compounds

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is unique due to its specific structure and biological activities. Similar compounds include:

Biological Activity

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is a complex organic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including antimicrobial effects, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, contributing to its biological activity. Its molecular formula is C₁₄H₁₈N₂O₂S₂.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of Sodium 2-({11-ethyl-12-oxo...})

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.125 mg/mL0.25 mg/mL
Escherichia coli0.5 mg/mL1.0 mg/mL
Listeria monocytogenes0.0625 mg/mL0.125 mg/mL

The compound was particularly effective against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action.

Receptor Interactions

Sodium 2-({11-ethyl-12-oxo...}) has been identified as an agonist at the beta-2 adrenergic receptor, which plays a crucial role in various physiological responses including bronchial dilation and metabolic regulation . This interaction suggests potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sodium 2-({11-ethyl-12-oxo...}) involved both in vitro and in vivo assessments. The compound was tested against multiple strains of bacteria using the agar disk diffusion method and showed significant inhibition zones for Gram-positive bacteria:

Figure 1: Inhibition Zones for Sodium 2-({11-ethyl...})

Inhibition Zones

The study also assessed biofilm formation inhibition, revealing that sodium 2-{...} could effectively disrupt biofilm development at concentrations as low as 0.5× MIC.

Pharmacological Implications

Given its receptor activity and antimicrobial properties, sodium 2-{...} could be explored further for its potential use in combination therapies for infections resistant to conventional antibiotics or as a bronchodilator in respiratory therapies.

Properties

IUPAC Name

sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2.Na/c1-2-15-12(18)10-7-4-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17;/h2-6H2,1H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQXWDAOJWRONO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)[O-])SC3=C2CCC3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.